Cas no 2034494-57-8 (4-ethyl-5-fluoro-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine)

4-Ethyl-5-fluoro-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a structurally complex pyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its key features include a fluorinated pyrimidine core, which enhances metabolic stability and bioavailability, and a substituted pyrrolidine moiety that contributes to selective binding interactions. The presence of a phenylpyrazole carbonyl group further augments its potential as a scaffold for kinase inhibition or receptor modulation. This compound’s well-defined heterocyclic architecture makes it a valuable intermediate for the development of targeted therapeutics, particularly in oncology or inflammation-related pathways. Its synthetic versatility allows for further derivatization to optimize pharmacological properties.
4-ethyl-5-fluoro-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine structure
2034494-57-8 structure
Product name:4-ethyl-5-fluoro-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
CAS No:2034494-57-8
MF:C21H22FN5O2
Molecular Weight:395.430087566376
CID:6232837
PubChem ID:119100450

4-ethyl-5-fluoro-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine 化学的及び物理的性質

名前と識別子

    • 2034494-57-8
    • F6478-3510
    • [3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone
    • (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
    • AKOS026690741
    • 4-ethyl-5-fluoro-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
    • インチ: 1S/C21H22FN5O2/c1-3-18-19(22)20(24-13-23-18)29-16-9-10-26(12-16)21(28)17-11-25-27(14(17)2)15-7-5-4-6-8-15/h4-8,11,13,16H,3,9-10,12H2,1-2H3
    • InChIKey: LAEJIRDFMIWOTI-UHFFFAOYSA-N
    • SMILES: FC1=C(CC)N=CN=C1OC1CN(C(C2C=NN(C3C=CC=CC=3)C=2C)=O)CC1

計算された属性

  • 精确分子量: 395.17575312g/mol
  • 同位素质量: 395.17575312g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 561
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.1Ų
  • XLogP3: 3.2

4-ethyl-5-fluoro-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6478-3510-20mg
4-ethyl-5-fluoro-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
2034494-57-8 90%+
20mg
$148.5 2023-05-17
Life Chemicals
F6478-3510-5μmol
4-ethyl-5-fluoro-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
2034494-57-8 90%+
5μl
$94.5 2023-05-17
Life Chemicals
F6478-3510-5mg
4-ethyl-5-fluoro-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
2034494-57-8 90%+
5mg
$103.5 2023-05-17
Life Chemicals
F6478-3510-1mg
4-ethyl-5-fluoro-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
2034494-57-8 90%+
1mg
$81.0 2023-05-17
Life Chemicals
F6478-3510-10μmol
4-ethyl-5-fluoro-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
2034494-57-8 90%+
10μl
$103.5 2023-05-17
Life Chemicals
F6478-3510-15mg
4-ethyl-5-fluoro-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
2034494-57-8 90%+
15mg
$133.5 2023-05-17
Life Chemicals
F6478-3510-25mg
4-ethyl-5-fluoro-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
2034494-57-8 90%+
25mg
$163.5 2023-05-17
Life Chemicals
F6478-3510-20μmol
4-ethyl-5-fluoro-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
2034494-57-8 90%+
20μl
$118.5 2023-05-17
Life Chemicals
F6478-3510-3mg
4-ethyl-5-fluoro-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
2034494-57-8 90%+
3mg
$94.5 2023-05-17
Life Chemicals
F6478-3510-10mg
4-ethyl-5-fluoro-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
2034494-57-8 90%+
10mg
$118.5 2023-05-17

4-ethyl-5-fluoro-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine 関連文献

4-ethyl-5-fluoro-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidineに関する追加情報

Introduction to 4-ethyl-5-fluoro-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (CAS No. 2034494-57-8)

4-ethyl-5-fluoro-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its potential biological activity. This compound, identified by its CAS number 2034494-57-8, belongs to a class of molecules that exhibit promising properties for therapeutic applications. The intricate scaffold of this compound incorporates multiple pharmacophoric elements, including a pyrimidine core, fluoro substituents, and a pyrazole moiety, which collectively contribute to its unique chemical and biological characteristics.

The pyrimidine core is a fundamental structural motif in many biologically active molecules, particularly in nucleoside analogs and kinase inhibitors. The presence of a fluoro substituent at the 5-position of the pyrimidine ring is a common feature in drug candidates, as fluorine atoms can enhance metabolic stability, binding affinity, and pharmacokinetic properties. In this compound, the fluoro group is strategically positioned to interact with biological targets, potentially modulating receptor binding or enzyme activity.

The 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl moiety appended to the pyrrolidinyl group introduces additional complexity and functionality. Pyrazole derivatives are well-documented for their role in various pharmacological applications, including antiviral, anti-inflammatory, and anticancer agents. The carbonyl group within this moiety can participate in hydrogen bonding interactions, further influencing the compound's binding mode to biological targets. This part of the molecule may contribute to the overall potency and selectivity of the compound in vitro and in vivo.

The pyrrolidinyl group at the 6-position of the pyrimidine ring adds another layer of structural diversity. Pyrrolidine scaffolds are frequently found in bioactive compounds due to their ability to mimic natural amino acid structures and form stable hydrogen bonds. The specific arrangement of atoms within the pyrrolidinyl ring in this compound may play a crucial role in modulating its interactions with biological targets, such as proteins or enzymes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the potential mechanisms of action for such complex molecules. By leveraging these tools, scientists can predict how 4-ethyl-5-fluoro-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine might interact with various biological targets. For instance, studies suggest that the fluoro substituent may enhance binding affinity by increasing electronic density at specific positions on the target molecule. Additionally, the presence of multiple hydrogen bond donors and acceptors throughout the structure could facilitate strong interactions with polar residues on proteins.

In vitro studies have begun to explore the biological activity of this compound across a range of targets relevant to human health. Preliminary data indicate that 4-ethyl-5-fluoro-6-{[1-(5-methyl-1-phenyl-1H-pyrazole)-4-carbonyl)pyrrolidin] may exhibit inhibitory effects on certain kinases and other enzymes implicated in disease pathways. These findings are particularly intriguing given the growing interest in kinase inhibitors as therapeutic agents for conditions such as cancer and inflammatory disorders. The unique combination of structural features in this compound may contribute to its ability to modulate enzyme activity selectively.

The synthesis of this compound represents a significant achievement in organic chemistry due to its complexity and the multiple functional groups involved. Advanced synthetic methodologies have been employed to construct the intricate scaffold efficiently while maintaining high purity standards. Techniques such as multi-step cross-coupling reactions, cyclization processes, and protective group strategies have been crucial in achieving the desired molecular structure. These synthetic advancements not only facilitate research but also provide valuable insights into potential routes for large-scale production if further development occurs.

As research continues to uncover new therapeutic targets and mechanisms, compounds like 4-acetylthiazolo[5, [email protected]!]-2-thiazolamine (CAS No. 2034494) will serve as important starting points for drug discovery efforts. The structural motifs present in this molecule offer a rich foundation for medicinal chemists to explore modifications that could enhance potency, selectivity, and pharmacokinetic properties further. Collaborative efforts between synthetic chemists and biologists are essential for translating these promising chemical entities into viable therapeutic options.

The role of computational tools cannot be overstated in modern drug discovery pipelines. By integrating experimental data with predictive models, researchers can accelerate the process of identifying promising candidates like this one from vast chemical libraries. Machine learning algorithms trained on large datasets have demonstrated remarkable accuracy in predicting biological activity based on molecular structure alone. These advancements are particularly valuable when dealing with complex molecules such as this one, where traditional experimental screening methods may be time-consuming or resource-intensive.

The future direction of research on compounds like this one will likely involve exploring their potential applications across multiple therapeutic areas beyond initial findings suggest possible uses against kinases or other enzymes implicated disease pathways mentioned earlier it’s important note though that while initial results look promising further investigation needed before any clinical applications possible including thorough toxicology assessments required ensure safety efficacy human use if development pursued commercial level so long way go before becomes available patients but progress made thus far certainly exciting field

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